N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of 1-Butylpyrrolidin-2-one: This intermediate is synthesized by reacting butylamine with succinic anhydride under controlled conditions.
Sulfonamide Formation: The 1-butylpyrrolidin-2-one is then reacted with sulfonyl chloride to form the sulfonamide intermediate.
Final Coupling: The sulfonamide intermediate is coupled with 4-aminophenylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinamides, thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide stands out due to its combined structural features of a pyrrolidine ring, sulfonamide group, and acetamide moiety. This unique combination allows for diverse chemical reactivity and a broad range of applications in various fields.
Properties
CAS No. |
126826-59-3 |
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Molecular Formula |
C16H23N3O3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-[(Z)-(1-butylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H23N3O3S/c1-3-4-11-19-12-5-6-16(19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16- |
InChI Key |
LWVLXMBAOIDDIV-VLGSPTGOSA-N |
Isomeric SMILES |
CCCCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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